Signal Enhancer Hikari

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S1802831
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M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Signal Enhancer Hikari

Product Name

Signal Enhancer Hikari

Signal enhancer for use in western blotting, dot blotting and ELISA. Improves antigen-antibody reactions and resolves problems of low sensitivity and high background. Dilute antibodies with signal enhancer instead of diluents such as PBS or TBS. Works with any substrate and membrane.

Signal Enhancer Hikari is a specialized reagent designed to enhance the sensitivity of antigen-antibody interactions in various immunoassays, including Western blotting and enzyme-linked immunosorbent assays (ELISA). It addresses common challenges such as low sensitivity and high background noise that researchers often encounter during these procedures. By using Signal Enhancer Hikari instead of traditional diluents like phosphate-buffered saline or Tris-buffered saline, users can achieve a significant increase in signal intensity—often several-fold—while simultaneously reducing background interference. This enhancement allows for clearer detection of proteins of interest, making it a valuable tool in biochemical research and diagnostics .

Signal Enhancer Hikari exhibits notable biological activity by significantly improving the sensitivity of immunoassays. Research has demonstrated that its use can result in up to a tenfold increase in signal intensity compared to conventional methods. This enhancement is particularly beneficial in detecting low-abundance proteins or when working with weakly reactive antibodies. Studies indicate that treatments with Signal Enhancer Hikari lead to clearer signals in Western blotting experiments, allowing for better visualization of target proteins without the interference of background signals .

Signal Enhancer Hikari has a wide range of applications in laboratory research:

  • Western Blotting: Enhances detection of proteins by improving signal intensity and reducing background noise.
  • ELISA: Increases the sensitivity of enzyme-linked assays, allowing for more accurate quantification of target antigens.
  • Immunostaining: Used in immunohistochemistry and immunocytochemistry to improve the visibility of cellular markers.
  • Dot Blotting: Facilitates better signal detection in dot blot assays.

These applications make Signal Enhancer Hikari an essential reagent for researchers working with protein detection and quantification .

Interaction studies involving Signal Enhancer Hikari primarily focus on its ability to improve antigen-antibody binding efficiency. Various studies have shown that using this enhancer can lead to a substantial reduction in non-specific binding while enhancing specific signal detection. For instance, experiments have indicated that treatment with Signal Enhancer Hikari resulted in clear signals for specific proteins such as Rac1 and phosphorylated c-Jun N-terminal kinase (pJNK), which were not detectable using standard diluents .

Several compounds are similar to Signal Enhancer Hikari in their function as signal enhancers or reagents used in immunoassays. Below is a comparison highlighting their unique features:

Compound NameKey FeaturesUnique Aspects
Signal Enhancer HikariIncreases signal intensity by several-fold; reduces background noise; applicable across various substrates.Proprietary formulation specifically designed for Western blotting and ELISA.
SuperSignal West PicoHigh-sensitivity chemiluminescent substrate; enhances signal for horseradish peroxidase detection.Primarily used for chemiluminescent assays only.
ECL PlusEnhanced chemiluminescent substrate; provides higher sensitivity than standard ECL substrates.Focuses on chemiluminescence with a different detection mechanism.
TMB SubstrateColorimetric substrate for horseradish peroxidase; produces a blue color upon reaction.Used primarily for colorimetric assays rather than fluorescence or chemiluminescence.
BSA (Bovine Serum Albumin)Commonly used blocking agent; reduces non-specific binding.Not specifically an enhancer but often used to improve assay specificity.

Signal Enhancer Hikari stands out due to its versatility across multiple assay types and its focus on resolving sensitivity issues while minimizing background noise .

Solubility Profile and Stability Under Laboratory Conditions

The solubility characteristics of Signal Enhancer Hikari demonstrate significant variation across different solvent systems, which has important implications for its practical application in laboratory settings [5] [12]. The compound exhibits optimal solubility in dimethyl sulfoxide, achieving concentrations up to 20 millimolar, making this solvent the preferred choice for preparing concentrated stock solutions [5] [12]. In ethanol, the compound displays moderate solubility with a maximum concentration of 10 millimolar, providing an alternative organic solvent option for specific applications [5] [12].

Aqueous solubility presents considerable limitations for Signal Enhancer Hikari, as the compound demonstrates poor dissolution in pure water systems [5]. This hydrophobic character necessitates the use of specialized formulations when the compound is employed as an antibody diluent in aqueous buffer systems [1] [2]. Commercial preparations address this solubility challenge by providing ready-to-use solutions that maintain the compound in stable, bioactive forms compatible with phosphate-buffered saline and Tris-buffered saline systems [1] [2] [4].

Table 2: Solubility Profile of Signal Enhancer Hikari

SolventSolubility (mM)Notes
Dimethyl sulfoxide (DMSO)20High solubility for stock solution preparation
Ethanol10Moderate solubility
WaterLimitedPoor aqueous solubility
Phosphate-buffered saline (PBS)As diluentFormulated as ready-to-use solution
Tris-buffered saline (TBS)As diluentFormulated as ready-to-use solution

Stability under laboratory conditions requires careful attention to temperature and storage parameters to maintain compound integrity [5] [12] [14]. At refrigerated temperatures of 4°C, ready-to-use solutions of Signal Enhancer Hikari demonstrate excellent stability when protected from light exposure [1] [2] [15]. For long-term storage of the compound in powder form, temperatures of -20°C provide optimal preservation, with stability periods extending up to three years under dry conditions [5] [23] [25].

When stored in solution at ultra-low temperatures of -80°C, Signal Enhancer Hikari maintains stability for approximately six months, though this storage method requires preparation of single-use aliquots to prevent degradation from repeated freeze-thaw cycles [5] [12] [36]. Room temperature storage is strongly contraindicated, as elevated temperatures lead to rapid compound degradation and loss of biological activity [36].

Table 3: Stability Under Laboratory Conditions

Storage TemperatureStability PeriodAdditional Requirements
4°CReady-to-use solutionsShield from light
-20°C (powder)3 yearsDry conditions
-80°C (in solution)6 monthsSingle-use aliquots
Room temperatureNot recommendedLeads to degradation

The compound's stability profile indicates particular sensitivity to environmental factors including temperature fluctuations, moisture exposure, and photodegradation [15] [36]. Optimal preservation requires storage in clean, sterile containers with appropriate sealing to prevent moisture ingress [34] [36]. Light protection is essential for maintaining compound integrity, particularly for solutions intended for extended storage periods [15].

Comparative Analysis with Traditional Diluents (Phosphate-Buffered Saline/Tris-Buffered Saline)

Research findings demonstrate that Signal Enhancer Hikari enables detection of proteins that remain undetectable when using traditional phosphate-buffered saline-Tween systems [17] [37]. Specific case studies include the detection of Rac1 protein, where conventional phosphate-buffered saline-Tween dilution resulted in no detectable signal, while Signal Enhancer Hikari treatment produced clear, measurable bands [17] [37]. Similarly, phosphorylated c-Jun N-terminal kinase detection showed marked signal enhancement and background suppression compared to Tris-buffered saline-Tween methods [17] [37].

Table 4: Comparative Analysis with Traditional Diluents

ParameterSignal Enhancer HikariPBS/TBS
Signal EnhancementSeveral to 10-fold increaseBaseline level
Background ReductionSignificant reductionStandard background
Sensitivity IncreaseUp to 110-fold reportedReference level
Detection ThresholdLow-abundance proteinsHigher detection limits
Membrane CompatibilityNitrocellulose and PVDFNitrocellulose and PVDF
Detection System CompatibilityChemiluminescent, colorimetric, fluorescentAll detection systems

The sensitivity enhancement capabilities of Signal Enhancer Hikari extend beyond simple signal amplification to enable detection of low-abundance proteins that fall below the detection threshold of traditional methods [39] [42]. Comparative studies utilizing biotinylated secondary antibodies and streptavidin-conjugated systems have reported sensitivity increases of up to 110-fold when incorporating signal enhancement technologies [39]. These improvements translate directly to reduced sample requirements and enhanced analytical sensitivity in research applications [39] [42].

Enhancement of Binding Affinity and Specificity

Signal Enhancer Hikari significantly improves antigen-antibody binding affinity through multiple molecular mechanisms. The compound achieves signal enhancement by increasing the contact frequency between antigens and antibodies, thereby promoting more efficient specific binding interactions [5] [6] [7] [8]. Research demonstrates that the enhancer can produce several-fold to ten-fold increases in signal intensity compared to conventional diluents such as phosphate-buffered saline or Tris-buffered saline [5] [6] [7] [8].

The mechanism involves polymer-mediated alteration of surface physicochemical properties of both antigens and antibodies. The polymer component within Signal Enhancer Hikari modifies the interaction dynamics by creating an environment that favors specific binding while minimizing non-specific interactions [9]. This enhancement is achieved without requiring additional procedural steps, as the compound is simply used as a diluent for primary and secondary antibodies [5] [6] [7] [8].

Binding Enhancement ParameterValueDetection Method
Signal Intensity Increase2-10 foldWestern Blotting [5] [6]
Background ReductionSignificantELISA [5] [6]
Binding Affinity EnhancementSeveral-foldImmunohistochemistry [10] [11]
Specificity ImprovementProtein-dependentMultiple platforms [7] [8] [11]

The enhancement effect is protein-dependent, with the degree of signal amplification varying based on the specific antigen-antibody pair being utilized [7] [8] [11]. Studies have documented successful enhancement of detection for proteins such as Rac1, phosphorylated c-Jun N-terminal kinase, and various membrane-bound proteins [5] [6] [12].

Background Suppression Mechanisms

Signal Enhancer Hikari demonstrates remarkable efficacy in background suppression through its dual-component formulation. The compound contains specialized blocking ingredients that work synergistically with the polymer components to reduce non-specific binding while maintaining or enhancing specific signal detection [9] [13].

The background suppression mechanism operates through selective binding modulation. The enhancer improves antibody specificity by creating conditions that favor specific antigen-antibody interactions while simultaneously suppressing non-specific binding events that contribute to background noise [5] [6] [7] [8]. This dual action results in improved signal-to-noise ratios across various immunoassay platforms.

Experimental evidence demonstrates that Signal Enhancer Hikari treatment results in clearer signal detection with reduced background interference compared to conventional methods. In Western blotting applications, treatments with the enhancer have produced clear signals for target proteins where conventional phosphate-buffered saline with Tween-20 resulted in no detectable signal [5] [6]. The background suppression is particularly effective in immunohistochemistry applications, where the enhancer reduces unwanted background staining while enhancing specific protein detection [10] [11].

Background Suppression ParameterConventional MethodSignal Enhancer Hikari
Non-specific BindingHighSignificantly Reduced [5] [6]
Background NoiseElevatedSuppressed [5] [6]
Signal-to-Noise RatioStandardEnhanced [10] [11]
SpecificityVariableImproved [7] [8]

The mechanism involves the formation of a protective environment around specific binding sites while blocking non-specific interaction sites. This selective enhancement allows for clearer visualization of target proteins without interference from background signals [5] [6] [7] [8].

Substrate Compatibility: Chemiluminescent vs. Colorimetric Detection

Signal Enhancer Hikari demonstrates broad substrate compatibility across multiple detection systems, functioning effectively with both chemiluminescent and colorimetric detection methods [5] [6] [7] [8]. The compound's versatility extends to fluorescent detection systems, making it suitable for diverse experimental applications [14] [10].

For chemiluminescent detection, Signal Enhancer Hikari maintains compatibility with horseradish peroxidase and alkaline phosphatase enzyme systems. The enhancer does not interfere with enzymatic activity or luminescence generation, allowing for standard detection protocols to be employed [9] [13]. Studies utilizing enhanced chemiluminescence detection have demonstrated successful signal amplification with maintained enzyme functionality [5] [6] [12].

Detection SystemCompatibilityEnhancement FactorEnzyme Compatibility
ChemiluminescentFull compatibility [5] [6]2-10 fold [9] [13]HRP, ALP maintained [9]
ColorimetricFull compatibility [5] [6]2-10 fold [9] [13]HRP, ALP maintained [9]
FluorescentFull compatibility [14] [10]Several-fold [10] [11]Compatible [14] [10]

In colorimetric detection systems, Signal Enhancer Hikari preserves color development while enhancing signal intensity. The compound is compatible with various chromogenic substrates and does not interfere with color formation kinetics [5] [6] [7] [8]. This compatibility extends to both nitrocellulose and polyvinylidene fluoride membranes, providing flexibility in experimental design [5] [6] [7] [8].

The dual compatibility with chemiluminescent and colorimetric detection systems provides researchers with flexibility in choosing detection methods based on experimental requirements. The enhancer maintains consistent performance across different substrate types while providing the same level of signal amplification [5] [6] [7] [8].

Fluorescent detection applications benefit from Signal Enhancer Hikari's ability to enhance signal intensity without affecting fluorophore properties. The compound is compatible with various fluorescent detection systems including those utilizing Alexa Fluor conjugates and other fluorescent markers [10] [11]. This broad compatibility makes Signal Enhancer Hikari a versatile tool for multi-modal detection approaches.

Dates

Last modified: 07-15-2023

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